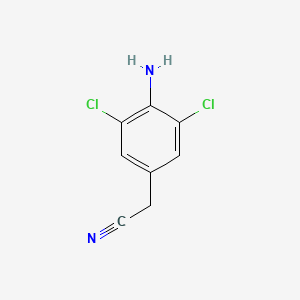

(4-Amino-3,5-dichlorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Amino-3,5-dichlorophenyl)acetonitrile” is a chemical compound with the CAS Number: 109421-34-3 . It has a molecular weight of 201.05 and its IUPAC name is (4-amino-3,5-dichlorophenyl)acetonitrile . It is used as an intermediate in the synthesis of the antitussive and antiasthmatic drug gramtin .

Molecular Structure Analysis

The InChI code for “(4-Amino-3,5-dichlorophenyl)acetonitrile” is 1S/C8H6Cl2N2/c9-6-3-5 (1-2-11)4-7 (10)8 (6)12/h3-4H,1,12H2 . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications

Antitumor Applications

(4-Amino-3,5-dichlorophenyl)acetonitrile and its derivatives have significant applications in antitumor research. A study highlighted the synthesis of 2-aminothiophene derivatives using this compound, which exhibited promising antitumor activities against human tumor cell lines, including hepatocellular carcinoma and breast cancer (Khalifa & Algothami, 2020)(Khalifa & Algothami, 2020).

Photoluminescent Material Research

The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, has led to the development of a new class of photoluminescent materials. This material demonstrates potential for applications in optoelectronics and photonics (Ekinci et al., 2000)(Ekinci et al., 2000).

Synthesis of Triazoles

In medicinal chemistry, derivatives of (4-Amino-3,5-dichlorophenyl)acetonitrile have been used in the synthesis of 5-amino-1,2,3-triazoles. This synthesis, catalyzed by Cs2CO3, yields compounds with significant medicinal importance (Krishna, Ramachary, & Peesapati, 2015)(Krishna, Ramachary, & Peesapati, 2015).

Anticancer Agent Synthesis

Ultrasound-promoted synthesis of thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, utilizing (4-Amino-3,5-dichlorophenyl)acetonitrile, has been reported. These compounds were evaluated as anticancer agents, showing promising activities against various human tumor cell lines (Tiwari et al., 2016)(Tiwari et al., 2016).

Charge Transfer Complex Studies

The compound's derivatives have been used in studies of charge transfer complexes. These studies are essential in understanding the electron-donating abilities of various compounds, contributing to the development of novel analytical methods (Al-Attas, Habeeb, & Al-Raimi, 2009)(Al-Attas, Habeeb, & Al-Raimi, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to β2 agonists clenproperol and clenpenterol , which primarily target β2-adrenergic receptors. These receptors play a crucial role in various physiological responses, including bronchodilation and smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetics of (4-Amino-3,5-dichlorophenyl)acetonitrile were studied in rats. Upon oral administration, increases in dose led to proportionate increases in the maximum blood substance concentration . Times to maximum concentration were 0.25 – 1.5 hours . The compound was detectable in blood for up to 72 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol . The halogen atoms present in the molecules of the study compounds prevented their rapid metabolic inactivation .

properties

IUPAC Name |

2-(4-amino-3,5-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWNXCEKOBATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3,5-dichlorophenyl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)

![4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride](/img/structure/B2449191.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)

![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)